4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The presence of the nitrofuran moiety in its structure suggests potential antimicrobial properties, making it a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide typically involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 5-nitrofuran-2-carbaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiadiazole and nitrofuran derivatives.
Scientific Research Applications
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use as an antimicrobial agent and in the development of new therapeutic drugs.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and proliferation . The thiadiazole ring may also interact with specific enzymes and receptors, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-nitrofuran-2-carbaldehyde: Shares the nitrofuran moiety and exhibits similar antimicrobial properties.
4-methylthiadiazole-5-carboxylic acid: Shares the thiadiazole ring and is used as a precursor in the synthesis of the target compound.
Nitrofurantoin: A well-known nitrofuran derivative with antimicrobial activity.
Uniqueness
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide is unique due to the combination of the nitrofuran and thiadiazole moieties in its structure. This dual functionality enhances its potential biological activity and makes it a promising candidate for further research and development .
Properties
IUPAC Name |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O4S/c1-5-8(19-13-11-5)9(15)12-10-4-6-2-3-7(18-6)14(16)17/h2-4H,1H3,(H,12,15)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYALCMLFMBYGH-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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